Endosidin 2
Description
Contextualization of Endosidin 2 within Chemical Biology Tools
This compound (ES2) has emerged as a valuable small molecule inhibitor in the field of chemical biology, a discipline that utilizes chemical tools to study and manipulate biological systems. pnas.orgoup.com This approach, often termed chemical genomics, offers a powerful alternative to classical genetic methods, which can be hampered by issues like functional redundancy among genes or the lethality of certain mutations. pnas.org Chemical inhibitors like this compound allow for transient, dose-dependent, and reversible manipulation of specific protein functions, providing precise control over cellular processes. pnas.orgoup.com
ES2 is specifically categorized as an inhibitor of endomembrane trafficking. mayflowerbio.comnih.gov It allows researchers to dissect the dynamic network of vesicles that transport cargo within and out of cells. researchgate.net By disrupting a specific component of this machinery, scientists can infer the function of that component and its role in broader physiological processes. pnas.org The use of such small molecules is crucial for studying indispensable cellular players without inducing the severe, long-term developmental defects that can arise from genetic knockouts. pnas.org
Overview of Endomembrane Trafficking Systems and their Significance in Eukaryotic Biology
The endomembrane system is a fundamental feature of eukaryotic cells, comprising a network of organelles such as the nuclear envelope, endoplasmic reticulum (ER), Golgi apparatus, trans-Golgi network (TGN), endosomes, and vacuoles. oup.commdpi.com These compartments are interconnected through vesicular transport, a process where small, membrane-bound sacs (vesicles) bud off from one organelle and fuse with another to deliver cargo. mdpi.com This intricate trafficking system is vital for a multitude of cellular functions. researchgate.net
Key processes reliant on endomembrane trafficking include the secretory pathway, which transports proteins and lipids to the plasma membrane or releases them into the extracellular space (exocytosis), and the endocytic pathway, which internalizes substances from the cell surface. mdpi.com These pathways are essential for cell growth, division, polarization, motility, cell wall formation, hormone signaling, and responses to environmental stress. mdpi.complos.org The precise and efficient regulation of intracellular transport is therefore a prerequisite for cellular homeostasis and the proper functioning of multicellular organisms. researchgate.netmdpi.com
Historical Perspective on the Discovery and Initial Characterization of this compound
This compound was first identified through a chemical genetics screen in plants, which aimed to discover novel compounds that disrupt endomembrane trafficking. pnas.orgmayflowerbio.comgoogle.com This work identified ES2 as a bioactive small molecule that inhibits exocytosis, the final stage of the secretory pathway. pnas.org
Subsequent research established that this compound's mechanism of action involves binding directly to a specific protein: the EXO70 subunit of the exocyst complex. caymanchem.comusbio.netfocusbiomolecules.com The exocyst is an eight-protein (octameric) complex that plays a critical role in tethering secretory vesicles to the plasma membrane just before they fuse and release their contents. mayflowerbio.comfocusbiomolecules.com ES2 was shown to bind to a conserved region of EXO70, thereby inhibiting its function. caymanchem.commedchemexpress.com This inhibition disrupts the trafficking of proteins to the plasma membrane and, in plants, enhances their diversion to the vacuole for degradation. caymanchem.commedchemexpress.comglpbio.com The discovery provided researchers with the first chemical tool to specifically target the EXO70 subunit, offering a new way to study the regulation of exocytosis. pnas.orggoogle.com
| Property | Description | Reference(s) |
| Chemical Name | 3-fluoro-benzoic acid, (2E)-2-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylene]hydrazide | caymanchem.comglpbio.com |
| Abbreviation | ES2 | caymanchem.comglpbio.com |
| Molecular Formula | C₁₅H₁₂FIN₂O₃ | caymanchem.comusbio.net |
| Target Protein | EXO70 subunit of the exocyst complex | mayflowerbio.comcaymanchem.commedchemexpress.com |
| Binding Affinity (Kd for EXO70A1) | 253 µM | caymanchem.comglpbio.com |
| Primary Effect | Inhibition of exocytosis and endosomal recycling | mayflowerbio.comcaymanchem.commedchemexpress.com |
Scope of this compound Research in Plant and Fungal Systems
The application of this compound has been particularly fruitful in the study of plant and fungal biology, where exocytosis is crucial for development and environmental interaction.
In Plant Systems: In the model plant Arabidopsis thaliana, ES2 has been instrumental in elucidating the trafficking pathways of key proteins. For instance, it was shown to inhibit the transport of the PIN-FORMED (PIN) family of auxin transporters to the plasma membrane, causing them to accumulate in intracellular compartments and be rerouted to the vacuole. plos.orgmedchemexpress.comfrontiersin.org This affects processes regulated by the hormone auxin, such as root gravitropism. google.com ES2 also disrupts the delivery of the brassinosteroid receptor BRI1 to the cell surface. frontiersin.org Research using ES2 has demonstrated that the exocyst complex is essential for the dynamic transport of a diverse set of proteins involved in cell growth, cell wall biosynthesis, and stress responses. frontiersin.org In the moss Physcomitrium patens, ES2 was used to show that inhibiting exocytosis disrupts polarized cell growth, leading to the rupture of tip-growing cells at high concentrations due to the failure to deposit new cell wall material. researchgate.netmicropublication.org
In Fungal Systems: The exocyst complex is also vital for the growth and pathogenicity of many fungi. researchgate.netnih.govnih.gov Research has explored ES2 and its more potent analog, ES2-14, as inhibitors of fungal growth. mdpi.complos.org Studies have shown that these compounds can target the EXO70 subunit in pathogenic fungi. nih.govresearchgate.net For example, ES2-14 was found to inhibit the growth and virulence of Botrytis cinerea, the fungus that causes gray mold disease, and to reduce the formation of appressoria (specialized infection structures) in the rice blast fungus Magnaporthe oryzae. nih.govnih.govresearchgate.net These findings highlight the potential of using EXO70 inhibitors to study fundamental processes in fungal pathogens and their interactions with host plants. nih.govresearchgate.net
| Organism | Research Focus | Key Findings | Reference(s) |
| Arabidopsis thaliana | Auxin transporter (PIN2) trafficking | ES2 inhibits PIN2 delivery to the plasma membrane, accelerating its transport to the vacuole. | plos.orgmedchemexpress.comfrontiersin.orgnih.gov |
| Arabidopsis thaliana | General protein secretion | ES2 reduces the plasma membrane abundance of proteins involved in cell wall synthesis, hormone signaling, and stress response. | frontiersin.org |
| Physcomitrium patens (moss) | Polarized cell growth | ES2 inhibits tip growth in a dose-dependent manner, causing cell rupture at high concentrations. | researchgate.netmicropublication.org |
| Magnaporthe oryzae (fungus) | Pathogenicity | The analog ES2-14 inhibits appressorium formation and reduces lesion size. | nih.govnih.govresearchgate.net |
| Botrytis cinerea (fungus) | Pathogenicity | The analog ES2-14 reduces fungal virulence on Arabidopsis. | nih.govnih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-N-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FIN2O3/c1-22-13-6-9(5-12(17)14(13)20)8-18-19-15(21)10-3-2-4-11(16)7-10/h2-8,20H,1H3,(H,19,21)/b18-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIADDCURKKFTFW-QGMBQPNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)F)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FIN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanism of Action of Endosidin 2
Elucidation of Endosidin 2's Primary Molecular Target
Scientific investigations have pinpointed the primary molecular target of this compound, revealing its specific interaction with a crucial protein complex involved in secretion.
Interaction with the Exocyst Complex Subunit EXO70
This compound directly binds to the EXO70 subunit of the exocyst complex. google.commdpi.comfrontiersin.orgresearchgate.netnih.govmedchemexpress.comresearchgate.net The exocyst is a highly conserved eight-protein complex (comprising SEC3, SEC5, SEC6, SEC8, SEC10, SEC15, EXO70, and EXO84) that plays a critical role in the final stages of exocytosis, the process by which cells release molecules. researchgate.net Specifically, it tethers secretory vesicles to the plasma membrane just before the fusion event that releases their contents. google.comfocusbiomolecules.com By targeting EXO70, this compound effectively disrupts the function of this entire complex, leading to a cascade of effects on cellular trafficking pathways. mdpi.comresearchgate.netnih.govresearchgate.net This interaction has been observed across different kingdoms, affecting both plant and mammalian cells. google.comnih.gov
Binding Specificity within EXO70 Domains
The binding of this compound to EXO70 is not indiscriminate; it exhibits specificity for certain domains within the protein. Research indicates that ES2 interacts with the C-terminal domain of EXO70. medchemexpress.com This specificity is highlighted by the observation that an EXO70 protein with a truncated C-terminus confers resistance to the effects of this compound. google.comnih.gov This finding suggests that the C-terminal region of EXO70 is crucial for the binding and inhibitory action of the compound. The interaction has been confirmed through methods such as saturation energy transfer, which demonstrated a direct binding between ES2 and recombinant EXO70. researchgate.net
Functional Consequences of EXO70 Inhibition by this compound
The inhibition of EXO70 by this compound leads to significant and observable disruptions in several key cellular trafficking pathways.
Disruption of Exocytosis Pathways
As a direct consequence of its binding to EXO70, this compound is a potent inhibitor of exocytosis. google.commdpi.comfrontiersin.orgresearchgate.netnih.govmedchemexpress.comresearchgate.netcaymanchem.comglpbio.com By impairing the exocyst complex's ability to tether vesicles to the plasma membrane, ES2 prevents the secretion of various molecules. researchgate.netmedchemexpress.comresearchgate.net In plant cells, this has been shown to affect the delivery of proteins like the PIN-FORMED (PIN) auxin transporters and the brassinosteroid receptor BRI1 to the cell surface. frontiersin.org Similarly, in mammalian cells, ES2 treatment reduces the surface abundance of membrane proteins and inhibits the localization of EXO70 itself to the plasma membrane. google.comfrontiersin.org This disruption of exocytosis has been demonstrated in various model systems, including Arabidopsis thaliana, Physcomitrium patens, and human HeLa cells. frontiersin.orgresearchgate.netcaymanchem.com
Table 1: Effects of this compound on Exocytosis
| Organism/Cell Type | Affected Process/Molecule | Observed Effect | Reference |
|---|---|---|---|
| Arabidopsis thaliana | PIN2 auxin transporter delivery | Inhibition of transport to the plasma membrane | frontiersin.org |
| Arabidopsis thaliana | BRI1 brassinosteroid receptor delivery | Inhibition of transport to the plasma membrane | frontiersin.org |
| Mammalian cells | MT2-MMP localization | Reduced cell surface abundance | frontiersin.org |
| HeLa cells | Transferrin recycling | Inhibition | google.comcaymanchem.com |
| Physcomitrium patens | Polarized cell growth | Inhibition, cell rupture | researchgate.net |
Modulation of Endosomal Recycling Processes
Beyond its effects on the initial secretory pathway, this compound also significantly modulates endosomal recycling. This process involves the return of internalized molecules and receptors from endosomes back to the plasma membrane. ES2 has been shown to inhibit this recycling pathway in both plant and mammalian cells. google.commdpi.comfrontiersin.orgresearchgate.netnih.govcaymanchem.comnih.govoup.comnih.govcaymanchem.com For instance, in HeLa cells, ES2 inhibits the recycling of transferrin, a protein involved in iron uptake, back to the cell surface. google.comcaymanchem.com In plants, it impairs the recycling of the PIN2 auxin transporter. frontiersin.org This disruption of protein trafficking between the endosome and the plasma membrane is a key functional consequence of EXO70 inhibition. caymanchem.comglpbio.com
Promotion of Vacuolar Trafficking
In plant cells, the inhibition of exocytosis and endosomal recycling by this compound leads to an alternative trafficking outcome: the promotion of vacuolar trafficking. google.commdpi.comfrontiersin.orgresearchgate.netfocusbiomolecules.comoup.comnih.govcaymanchem.com When proteins like PIN2 are blocked from being secreted or recycled to the plasma membrane, they are instead rerouted for degradation in the vacuole, the plant equivalent of the lysosome. google.commedchemexpress.com Treatment with ES2 causes these proteins to accumulate in prevacuolar compartments and ultimately the vacuole itself. google.comnih.gov This enhancement of vacuolar trafficking highlights the interconnectedness of cellular transport pathways and how blocking one route can lead to the increased use of another.
Table 2: Summary of this compound's Functional Consequences
| Cellular Process | Effect of this compound | Key Observations | References |
|---|---|---|---|
| Exocytosis | Inhibition | Reduced delivery of proteins (e.g., PIN2, BRI1) to the plasma membrane. | google.commdpi.comfrontiersin.orgresearchgate.netnih.govmedchemexpress.comresearchgate.netcaymanchem.comglpbio.com |
| Endosomal Recycling | Inhibition | Impaired return of internalized proteins (e.g., transferrin, PIN2) to the plasma membrane. | google.commdpi.comfrontiersin.orgresearchgate.netnih.govcaymanchem.comnih.govoup.comnih.govcaymanchem.com |
| Vacuolar Trafficking (in plants) | Promotion | Rerouting of proteins (e.g., PIN2) to the vacuole for degradation. | google.commdpi.comfrontiersin.orgresearchgate.netfocusbiomolecules.comoup.comnih.govcaymanchem.com |
Impact on Protein Dynamics and Subcellular Localization
The inhibitory action of this compound on the exocyst complex leads to significant alterations in the trafficking and localization of various proteins, particularly those destined for the plasma membrane.
Altered Trafficking of Plasma Membrane Proteins (e.g., PIN-FORMED auxin transporters, BRI1)
This compound significantly disrupts the trafficking of several key plasma membrane proteins. Notably, it affects the PIN-FORMED (PIN) family of auxin transporters and the brassinosteroid receptor, BRASSINOSTEROID-INSENSITIVE 1 (BRI1). frontiersin.orgplos.org
Treatment with ES2 leads to a reduction in the abundance of these proteins at the plasma membrane. frontiersin.orgnih.gov For instance, the auxin transporter PIN2, which is crucial for directional auxin flow and various developmental processes, is inhibited from reaching the plasma membrane. nih.govfrontiersin.org Similarly, the delivery of the brassinosteroid receptor BRI1 to the cell surface is also hampered. frontiersin.org Instead of their normal plasma membrane localization, these proteins are rerouted. ES2 enhances their trafficking to the vacuole for degradation, a process that is also observed for PIN3 and PIN4. medchemexpress.comnih.govsciprofiles.com This redirection is a consequence of inhibited exocytosis and endosomal recycling. medchemexpress.com
Studies have shown that ES2 accelerates the endocytosis of PIN2, meaning it is internalized from the plasma membrane at a faster rate. nih.govresearchgate.net This, combined with the block in recycling back to the plasma membrane, leads to a significant decrease in its cell-surface population. nih.govresearchgate.net
| Protein | Effect of this compound | Research Finding |
| PIN-FORMED (PIN) Proteins (PIN2, PIN3, PIN4) | - Reduced abundance at the plasma membrane. nih.gov - Inhibition of transport to the plasma membrane. frontiersin.org - Accelerated endocytosis and redirection to the vacuole for degradation. medchemexpress.comnih.gov | ES2 treatment was found to impair the recycling of PIN2 and inhibit the transport of newly synthesized PIN proteins to the cell surface. frontiersin.orgnih.gov |
| BRASSINOSTEROID-INSENSITIVE 1 (BRI1) | - Inhibition of transport to the plasma membrane. frontiersin.org | Short-term ES2 treatment was shown to inhibit the transport of the brassinosteroid receptor BRI1 to the plasma membrane. frontiersin.org |
Effects on EXO70 Localization and Dynamics
As the direct target of this compound, the EXO70 subunit of the exocyst complex exhibits altered localization and dynamics upon treatment. In normal conditions, EXO70A1 shows a polarized localization at the plasma membrane, particularly at the outer lateral side of root epidermal cells. google.com However, treatment with ES2 causes a loss of this polarized localization pattern. google.com This disruption in the proper localization of EXO70 is a key part of ES2's mechanism of action, leading to a dysfunctional exocyst complex that can no longer efficiently tether vesicles for exocytosis. researchgate.net This subsequently impacts the trafficking of a wide range of plasma membrane proteins that depend on a functional exocyst for their delivery. frontiersin.org
Influence on Organelle Architecture
The disruption of vesicle trafficking by this compound also has a noticeable impact on the morphology of certain organelles within the endomembrane system.
Remodeling of Golgi Apparatus Morphology (e.g., cup-shaped, ring-shaped cisternae)
The Golgi apparatus is significantly affected by this compound treatment. plos.orgnih.gov Ultrastructural analysis has revealed that ES2 causes the Golgi stacks to acquire abnormal shapes, such as cup-shaped and even circular, ring-shaped cisternae. medchemexpress.comnih.govresearchgate.net These remodeled Golgi stacks are often surrounded by an accumulation of vesicles. nih.govresearchgate.net
The observed morphological changes include the expansion and bending of Golgi cisternae, the formation of multi-lamellar structures, and the congregation of these aberrant Golgi units into discrete clusters. nih.govresearchgate.net It is believed that ES2 inhibits the development of vesicles at the trans-Golgi and trans-Golgi network (TGN). plos.org As the flow of membrane material from the endoplasmic reticulum to the Golgi continues, the cisternae expand considerably due to the blockage in their exit pathway. plos.org
Absence of Significant Effects on Other Endomembrane Compartments (e.g., ER)
Interestingly, the effects of this compound appear to be quite specific to the later stages of the secretory pathway. While the Golgi apparatus is dramatically remodeled, other major compartments of the endomembrane system, such as the endoplasmic reticulum (ER), remain largely unaffected by ES2 treatment. nih.gov This specificity suggests that ES2's primary impact is on post-Golgi trafficking events, consistent with its known target, the exocyst complex, which functions at the plasma membrane. plos.orgnih.gov
Chemical Genetics and Structure Activity Relationship Studies of Endosidin 2
Discovery and Identification Methodologies (e.g., Plant-Based Chemical Screens)
Endosidin 2 (ES2) was identified through a plant-based chemical genetics screen designed to find small molecules that disrupt endomembrane trafficking. google.compnas.org This approach serves as a powerful alternative to classical genetics, which can be limited by issues such as the functional redundancy of genes and the lethality of certain mutations. pnas.orgnih.gov The screen utilized pollen tube growth as a sensitive indicator of trafficking defects, leading to the discovery of ES2 as a potent inhibitor. google.com Specifically, ES2 was found to interfere with membrane trafficking by targeting the EXO70A1 subunit of the exocyst complex in Arabidopsis thaliana. nih.govnih.gov This discovery highlighted the utility of chemical genomics in identifying novel compounds to dissect complex biological pathways. pnas.org ES2, a synthetic benzylidene-benzohydrazide, was found to inhibit exocytosis and endosomal recycling in both plant and mammalian cells, demonstrating its effect on a conserved cellular process. google.comcaymanchem.comnih.gov The identification of ES2 provided a valuable chemical tool for studying the dynamic regulation of the exocyst complex in a dose-dependent and reversible manner. pnas.orgnih.gov
Structure-Activity Relationship (SAR) Analyses of this compound and its Analogs
Following its discovery, structure-activity relationship (SAR) analyses were conducted to understand the chemical features of this compound crucial for its biological activity. researchgate.net These studies involved synthesizing and testing various analogs of ES2 to determine which parts of the molecule were essential for its inhibitory function. google.comresearchgate.net The primary assay for activity was the induction of PIN2 protein agglomerations in Arabidopsis root cells, a key indicator of disrupted trafficking to the plasma membrane. google.com
SAR studies revealed that specific chemical groups on the this compound molecule are indispensable for its activity. The iodine atom on the phenyl ring was found to be necessary for its biological function. google.com In contrast, the benzoic ring containing the fluorine atom could tolerate some modifications while retaining activity. google.com This analysis was critical in guiding the synthesis of new active and inactive analogs, which were subsequently used as tools to identify the molecular target of ES2. google.comresearchgate.net Inactive analogs, which failed to induce PIN2 agglomerations, served as important negative controls in these experiments. google.com
Based on the insights from SAR analyses, several analogs of this compound were developed. researchgate.net One of the most notable active analogs is this compound-14 (ES2-14). nih.gov This analog has a minor structural modification where the methoxy (B1213986) group on one of the benzene (B151609) rings of ES2 is replaced with a second iodine atom. nih.gov This rational design approach aimed to create molecules with potentially higher affinity and more potent activity. researchgate.netmdpi.com The development of such analogs is crucial for refining the chemical probe and exploring its potential applications in studying exocytosis across different organisms. nih.govresearchgate.net
Comparative studies demonstrated that ES2-14 is a more potent inhibitor than the parent compound, ES2, in certain contexts. nih.govresearchgate.net In Arabidopsis, a lower concentration of ES2-14 was required to inhibit root growth and the exocytosis of PIN2-GFP compared to ES2. nih.govmicropublication.org For instance, a 2-hour treatment with 20 μM ES2-14 significantly reduced the plasma membrane localization of PIN2:GFP, an effect not seen with the same concentration of ES2. nih.gov
Interestingly, the specificity of these analogs can differ between organisms. While ES2-14 is more potent in plants and certain fungal pathogens like Magnaporthe oryzae and Botrytis cinerea, it did not affect EXO70 localization or transferrin recycling in mammalian cells, unlike ES2. nih.govresearchgate.netresearchgate.net This suggests that minor structural changes can significantly alter the specificity of the inhibitor for EXO70 isoforms in different species. nih.gov The IC50 values further illustrate the increased potency of ES2-14; for M. oryzae, the IC50 of ES2-14 is 16 μM, whereas for ES2 it is 562 μM. nih.gov
Interactive Table: Comparative Potency of this compound and its Analog ES2-14
| Compound | Organism/Cell Type | Assay | Potency/Effect | IC50 |
|---|---|---|---|---|
| This compound | Arabidopsis thaliana | Root Growth Inhibition | Less potent than ES2-14 | ~32 µM micropublication.org |
| This compound-14 | Arabidopsis thaliana | Root Growth Inhibition | More potent than ES2 | ~15 µM micropublication.org |
| This compound | Magnaporthe oryzae | Fungal Growth Inhibition | Less potent than ES2-14 | 562 µM nih.gov |
| This compound-14 | Magnaporthe oryzae | Fungal Growth Inhibition | More potent than ES2 | 16 µM nih.gov |
| This compound | Botrytis cinerea | Fungal Growth Inhibition | Less potent than ES2-14 | Not calculable nih.gov |
| This compound-14 | Botrytis cinerea | Fungal Growth Inhibition | More potent than ES2 | 47 µM nih.gov |
| This compound | Mammalian Cells | Transferrin Recycling | Active | N/A |
| This compound-14 | Mammalian Cells | Transferrin Recycling | Inactive | N/A |
Development of this compound Analogs (e.g., ES2-14)
Molecular Modeling and Docking Simulations for Target Interaction
To elucidate the interaction between this compound and its target, molecular docking simulations were performed. google.com These computational studies focused on the interaction of ES2 with the EXO70A1 subunit of the exocyst complex. The simulations predicted that ES2 fits into a cavity located at the C-terminus of the EXO70A1 protein. google.com This binding pocket is formed by several amino acid residues. google.com
The docking simulations were instrumental in identifying key amino acids involved in the interaction. Specifically, residues L596 and I613 were highlighted as participating in the interaction with ES2. google.com To validate these computational predictions, mutations were introduced at these sites (L596A and I613A). Subsequent docking simulations with the mutated EXO70A1 protein showed altered binding, supporting the hypothesis that these residues are important for the ES2-EXO70A1 interaction. google.com This integration of computational modeling with experimental validation provides a detailed molecular-level understanding of how this compound inhibits the function of the exocyst complex. google.compnas.org
Role of Endosidin 2 in Modulating Biological Processes in Model Systems
Plant Biology Research Applications
In the field of plant biology, ES2 has proven instrumental in dissecting the intricate mechanisms governing growth, development, and environmental responses. Its ability to reversibly inhibit exocytosis provides a means to study processes that are often difficult to analyze through genetic mutation due to the essential nature of the exocyst complex. nih.gov
Regulation of Polarized Cell Growth and Development (e.g., root elongation, pollen tube growth)
Polarized cell growth, the process of growth confined to a specific site on the cell, is fundamental to plant development, shaping roots, root hairs, and pollen tubes. This directional growth is heavily reliant on the precise delivery of new membrane and cell wall components to the growing tip via exocytosis.
ES2 has been shown to inhibit polarized growth in a dose-dependent manner. In Arabidopsis thaliana, ES2 treatment reduces root elongation and can induce an agravitropic response, where roots lose their ability to grow in the direction of gravity. google.com Similarly, in the moss Physcomitrium patens, ES2 exposure leads to a decrease in the area of plant growth and an increase in solidity, indicating a specific reduction in polarized cell growth. nih.govmicropublication.org At high concentrations, ES2 can cause tip-growing cells, such as the protonemata of P. patens, to rupture near their tips, a direct consequence of inhibiting the deposition of new cell wall material. micropublication.orgresearchgate.netnih.gov
Pollen tube growth, another critical process involving polarized growth, is also sensitive to ES2. Studies have demonstrated that ES2 inhibits pollen tube elongation and can even prevent pollen germination at higher concentrations. google.com This inhibition is attributed to the disruption of vesicle trafficking to the growing pollen tube tip.
Table 1: Effects of Endosidin 2 on Polarized Growth in Plant Model Systems
| Model Organism | Process Affected | Observed Effect | Reference(s) |
|---|---|---|---|
| Arabidopsis thaliana | Root Elongation | Inhibition in a dose-dependent manner. | google.comnih.gov |
| Arabidopsis thaliana | Pollen Tube Growth | Inhibition of elongation and germination. | google.com |
| Physcomitrium patens | Polarized Growth | Reduced plant area, increased solidity, cell rupture at high concentrations. | nih.govmicropublication.orgresearchgate.netnih.gov |
Influence on Hormone Signaling Pathways (e.g., auxin, brassinosteroids)
Plant hormones are crucial regulators of growth and development, and their signaling pathways are often intertwined with membrane trafficking events. ES2 has been instrumental in revealing the role of exocytosis in hormone signaling.
The distribution of the auxin transporter PIN2, which is essential for polar auxin transport and processes like gravitropism, is affected by ES2. medchemexpress.com Treatment with ES2 causes PIN2 to be redirected from the plasma membrane to the vacuole for degradation, leading to its accumulation in cytoplasmic aggregates. medchemexpress.comnih.govnih.gov This disruption of PIN2 trafficking contributes to the observed defects in root growth and gravitropism. google.com ES2 has been shown to affect the trafficking of other PIN proteins as well, including PIN3 and PIN4. nih.govresearchgate.net
The signaling of brassinosteroids, another class of plant hormones vital for growth and development, is also impacted by ES2. Research has indicated that the brassinosteroid receptor is a likely cargo protein of exocyst-mediated trafficking, and its delivery to the plasma membrane is inhibited by ES2. frontiersin.org
Effects on Cell Wall Biogenesis and Assembly (via exocyst-mediated delivery)
The plant cell wall is a dynamic structure that is continuously remodeled to accommodate growth and respond to environmental signals. The synthesis and delivery of cell wall components are heavily dependent on exocytosis. By inhibiting the exocyst complex, ES2 provides a means to study these processes.
The most direct evidence of ES2's effect on cell wall biogenesis comes from the observation of cell rupture in tip-growing cells of Physcomitrium patens at high ES2 concentrations. researchgate.netnih.gov This indicates that the rate of new cell wall deposition is insufficient to support the turgor pressure-driven expansion of the cell. Furthermore, proteomic studies in Arabidopsis have shown that the abundance of proteins involved in cell wall biosynthesis at the plasma membrane is significantly reduced after ES2 treatment. frontiersin.org This suggests that the exocyst complex is responsible for delivering these essential enzymes to their site of action.
Modulation of Plant Responses to Environmental Cues and Stresses
Plants, being sessile organisms, must constantly adapt to changing environmental conditions. The exocyst complex plays a crucial role in mediating these responses by facilitating the secretion of defense-related compounds and the dynamic remodeling of the plasma membrane.
ES2 has been shown to affect plant responses to both biotic and abiotic stresses. By inhibiting exocytosis, ES2 can compromise the plant's ability to mount an effective defense against pathogens. nih.govresearchgate.net For instance, the secretion of antimicrobial compounds and the reinforcement of the cell wall at the site of infection are processes that rely on a functional secretory pathway. mdpi.com
Proteomic analysis of Arabidopsis roots treated with ES2 revealed a reduced abundance of numerous plasma membrane proteins involved in stress responses. frontiersin.org This highlights the broad impact of exocyst-mediated trafficking on the plant's ability to perceive and respond to its environment.
Elucidation of Plant Endomembrane System Complexity
The endomembrane system is a complex network of organelles that work together to synthesize, modify, and transport proteins and lipids. ES2 has become a valuable chemical tool for dissecting the intricate trafficking pathways within this system.
By targeting the EXO70 subunit, ES2 specifically inhibits exocytosis, allowing researchers to distinguish this process from other trafficking events like endocytosis and vacuolar trafficking. focusbiomolecules.commayflowerbio.com In fact, studies have shown that while ES2 inhibits exocytosis, it can lead to an enhancement of vacuolar trafficking as cargo that would normally be secreted is rerouted for degradation. medchemexpress.commdpi.com
ES2 treatment also induces distinct morphological changes in organelles of the endomembrane system. In Arabidopsis root cells, ES2 causes the Golgi apparatus to form unusual cup-shaped or circular structures and leads to the accumulation of vesicles. nih.govplos.org This provides visual evidence of the disruption in the flow of materials through the secretory pathway. The use of ES2 has helped to functionally diversify different subpopulations of the trans-Golgi Network/Early Endosome (TGN/EE), a major sorting hub in the plant endomembrane system. nih.gov
Fungal Biology Research Applications
The exocyst complex is conserved across eukaryotes and is also essential for the growth and development of fungi. nih.gov ES2 and its analogs have been utilized to study the role of exocytosis in fungal biology, particularly in pathogenic fungi.
Research has shown that ES2 can inhibit the growth of plant pathogenic fungi such as Magnaporthe oryzae and Botrytis cinerea. nih.gov An analog of ES2, named ES2-14, was found to be even more potent in inhibiting the growth of these fungi. nih.govresearchgate.net This inhibitory effect is achieved through the direct interaction of these compounds with the fungal EXO70 protein. nih.gov
Furthermore, ES2-14 treatment has been observed to inhibit appressorium formation in M. oryzae, a specialized structure required for plant infection, and reduce the virulence of B. cinerea on Arabidopsis. nih.gov These findings highlight the potential of targeting the exocyst complex as a strategy for controlling fungal diseases. The study of ES2 in fungi also sheds light on the fundamental processes of polarized growth in hyphae, which is analogous to tip growth in plants. nih.govembopress.orgmdpi.com
Table 2: Effects of this compound and its Analogs on Fungal Pathogens
| Fungal Species | Compound | Observed Effect | Reference(s) |
|---|---|---|---|
| Magnaporthe oryzae | ES2, ES2-14 | Growth inhibition, inhibition of appressorium formation. | nih.govresearchgate.net |
| Botrytis cinerea | ES2, ES2-14 | Growth inhibition, reduced virulence. | nih.govresearchgate.net |
Inhibition of Fungal Growth and Development
This compound and its more potent analog, this compound-14 (ES2-14), have demonstrated significant inhibitory effects on the growth of pathogenic fungi. nih.govplos.org In the rice blast fungus Magnaporthe oryzae and the grey mold fungus Botrytis cinerea, ES2-14 has been shown to reduce the growth rate at lower concentrations than ES2. nih.gov Specifically, the half-maximal inhibitory concentration (IC50) of ES2-14 for M. oryzae was determined to be 16 µM, whereas for ES2 it was 562 µM. nih.gov Similarly, ES2-14 inhibited the growth of B. cinerea with an IC50 of 47 µM. nih.gov This inhibition of growth is attributed to the disruption of exocytosis, which is fundamental for processes like hyphal tip growth. researchgate.netfrontiersin.org In some fungi, exocyst components are known to localize at the hyphal tips, a region of active growth and secretion. frontiersin.orgmdpi.com
The formation of specialized infection structures, known as appressoria, is a critical step in the life cycle of many plant pathogenic fungi, including M. oryzae. nih.gov Research has shown that ES2-14 can inhibit the formation of these appressoria on artificial surfaces. nih.gov A concentration of 10 μM ES2-14 was sufficient to cause a significant reduction in appressorium formation, highlighting the importance of exocytosis in this developmental process. nih.gov
| Fungus | Compound | IC50 (µM) | Observed Effects |
|---|---|---|---|
| Magnaporthe oryzae | This compound | 562 | Growth inhibition |
| Magnaporthe oryzae | This compound-14 | 16 | Growth inhibition, reduced appressorium formation |
| Botrytis cinerea | This compound | Not calculated | Growth inhibition |
| Botrytis cinerea | This compound-14 | 47 | Growth inhibition |
Impact on Fungal Pathogenesis and Virulence (e.g., Magnaporthe oryzae, Botrytis cinerea)
The disruption of exocytosis by this compound and its analogs directly translates to a reduction in the ability of fungi to cause disease. nih.govmdpi.com In Magnaporthe oryzae, the causal agent of rice blast, treatment with ES2-14 not only inhibited appressorium formation but also led to a reduction in the size of lesions on host plants. nih.govresearchgate.netnih.gov This demonstrates that a functional exocyst complex is crucial for the fungus to successfully infect and colonize its host. nih.govfrontiersin.org
Similarly, in the necrotrophic pathogen Botrytis cinerea, which causes grey mold on a wide range of plants, the inhibition of EXO70 by ES2-14 resulted in reduced virulence on Arabidopsis thaliana. nih.govresearchgate.netresearchgate.netnih.govmdpi.com The exocyst complex is known to be essential for the secretion of effectors, molecules that fungi use to suppress the host's immune response and facilitate infection. mdpi.com By interfering with this secretion process, Endosidin compounds can effectively disarm the pathogen. mdpi.com
Targeting of Fungal EXO70 Homologs
The molecular basis for the antifungal activity of this compound and its derivatives lies in their ability to directly interact with and inhibit the EXO70 subunit of the fungal exocyst complex. nih.govresearchgate.netnih.gov Biochemical binding assays have confirmed a direct interaction between ES2-14 and the EXO70 proteins from both M. oryzae and B. cinerea. nih.gov
This targeted inhibition of a conserved and essential protein provides a promising avenue for the development of novel antifungal strategies. The exocyst complex's role in delivering materials for cell wall synthesis and secreting virulence factors makes it a critical target for controlling fungal pathogens. nih.govmdpi.com
Mammalian Cell Biology Research Applications
In mammalian cells, the exocyst complex is a key regulator of the final steps of exocytosis, a process fundamental to numerous physiological functions. google.comnih.gov this compound has been identified as an inhibitor of this complex in mammalian systems, making it a valuable chemical tool for dissecting the roles of exocytosis in various cellular contexts. google.comnih.govmedchemexpress.comresearchgate.net
Inhibition of Exocytosis and Endosomal Recycling in Mammalian Cells
This compound has been shown to inhibit exocytosis and endosomal recycling in various mammalian cell lines, including HeLa cells. google.comglpbio.com It achieves this by binding to the EXO70 subunit of the exocyst complex. google.comnih.govmedchemexpress.comresearchgate.netglpbio.com This interaction disrupts the tethering of vesicles to the plasma membrane, a critical step preceding membrane fusion. researchgate.netmedchemexpress.com
One of the well-studied effects of ES2 is its inhibition of the recycling of endocytosed transferrin back to the plasma membrane in HeLa cells. glpbio.com This demonstrates its ability to interfere with the complex trafficking pathways that regulate the surface levels of receptors and other membrane proteins. oup.comfrontiersin.org The compound can target multiple isoforms of mammalian EXO70, leading to a broader misregulation of exocytosis. researchgate.netglpbio.com
Effects on Glucose Transporter (GLUT4) Trafficking in research models
A significant application of this compound in mammalian cell research is in the study of insulin-stimulated glucose uptake, a process central to metabolic regulation. google.comresearchgate.netphysiology.org The glucose transporter GLUT4 is translocated to the plasma membrane of muscle and fat cells in response to insulin (B600854), enabling the uptake of glucose from the bloodstream. researchgate.netphysiology.orgnih.gov
Research has demonstrated that the exocyst complex is a necessary component for this insulin-induced GLUT4 exocytosis. physiology.orgnih.gov The use of this compound as an exocyst inhibitor has been instrumental in establishing this link. physiology.orgnih.gov Studies have shown that ES2 impairs GLUT4 trafficking to the plasma membrane in skeletal myoblast cells, consequently hindering glucose uptake in response to an insulin stimulus. physiology.orgnih.govfocusbiomolecules.com This has provided crucial insights into the molecular machinery governing glucose metabolism and has implications for understanding insulin resistance in type 2 diabetes. researchgate.netphysiology.orgnih.gov
Differential Specificity of Analogs in Mammalian Systems
Interestingly, structural modifications to the this compound molecule can lead to significant changes in its activity and specificity across different organisms. nih.govnih.gov The analog ES2-14, which is more potent than ES2 in inhibiting fungal growth, was found to be ineffective as an inhibitor of exocytosis in mammalian cells. nih.govresearchgate.netresearchgate.netnih.gov
Specifically, ES2-14 did not affect the cellular localization of EXO70 in HeLa cells, nor did it significantly inhibit the recycling of transferrin. nih.govresearchgate.netnih.gov This differential specificity highlights the potential for designing analogs with targeted activity, for example, developing potent antifungal agents with minimal effects on mammalian cells.
| Compound | Effect on Fungal Exocytosis | Effect on Mammalian Exocytosis (HeLa cells) |
|---|---|---|
| This compound | Inhibitory | Inhibitory |
| This compound-14 | Strongly Inhibitory | Not significantly inhibitory |
Advanced Methodologies and Research Approaches Utilizing Endosidin 2
Live-Cell Imaging Techniques for Tracking Protein Dynamics
Live-cell imaging has been instrumental in visualizing the real-time effects of Endosidin 2 on protein trafficking. Confocal microscopy, in particular, has been widely used to observe the subcellular localization of fluorescently-tagged proteins in response to ES2 treatment.
In Arabidopsis thaliana, confocal imaging of seedlings expressing PIN-FORMED 2 (PIN2), an auxin transporter, tagged with Green Fluorescent Protein (GFP), revealed that ES2 treatment leads to the accumulation of PIN2 in intracellular agglomerations and enhances its trafficking to the vacuole for degradation. google.comnih.gov Similarly, the brassinosteroid receptor BRI1 and the receptor kinase FERONIA, when tagged with GFP, showed reduced abundance at the plasma membrane after ES2 application. frontiersin.org These studies demonstrate ES2's role in disrupting the delivery and recycling of plasma membrane proteins.
Photoconvertible fluorescent proteins, such as Dendra2, have provided a more nuanced understanding of protein dynamics by allowing researchers to distinguish between newly synthesized and pre-existing protein populations. researchgate.netnih.gov By tagging PIN2 with Dendra2, researchers were able to show that ES2 accelerates the removal of the "old" (photoconverted red) PIN2 from the plasma membrane while simultaneously inhibiting the delivery of the "new" (green) PIN2 pool. researchgate.netnih.govresearchgate.net This dual effect highlights the complex influence of ES2 on both secretory and endocytic pathways.
Table 1: Effects of this compound on Protein Localization Observed via Live-Cell Imaging
| Protein | Organism/Cell Line | Fluorescent Tag | Observed Effect of ES2 Treatment | Reference |
|---|---|---|---|---|
| PIN-FORMED 2 (PIN2) | Arabidopsis thaliana | GFP, Dendra2 | Accumulation in intracellular aggregates, enhanced vacuolar trafficking, accelerated removal from plasma membrane, and inhibited delivery to plasma membrane. | nih.govfrontiersin.orgresearchgate.netnih.gov |
| BRASSINOSTEROID INSENSITIVE 1 (BRI1) | Arabidopsis thaliana | GFP | Reduced abundance at the plasma membrane. | frontiersin.org |
| FERONIA (FER) | Arabidopsis thaliana | GFP | Reduced abundance at the plasma membrane. | frontiersin.org |
| EXO70A1 | Arabidopsis thaliana | GFP | Disruption of polarized plasma membrane localization and modest reduction in overall plasma membrane abundance. | frontiersin.org |
| rEXO70 | HeLa cells | GFP | Accumulation in intracellular compartments. | google.com |
Quantitative Proteomics and Plasma Membrane Enrichment for Cargo Identification
To identify the full spectrum of proteins whose trafficking is dependent on the exocyst, researchers have combined ES2 treatment with quantitative proteomics and plasma membrane enrichment techniques. frontiersin.orgresearchgate.net This approach allows for the large-scale identification of candidate cargo proteins that are delivered to the plasma membrane via exocyst-mediated pathways.
In a study on Arabidopsis roots, a plasma membrane enrichment method followed by quantitative proteomic analysis was used to compare the protein composition of ES2-treated and control seedlings. frontiersin.orgresearchgate.net This analysis revealed that the abundance of 145 plasma membrane proteins was significantly reduced after a short treatment with ES2. frontiersin.orgresearchgate.net These proteins are considered strong candidates for exocyst cargo.
Gene Ontology (GO) analysis of this dataset of 145 proteins showed an enrichment for proteins involved in a wide array of crucial cellular functions, including:
Cell growth
Cell wall biosynthesis
Hormone signaling
Stress responses
Membrane transport
Nutrient uptake
This broad range of functions underscores the vital role of the exocyst in maintaining cellular homeostasis and responding to environmental cues. frontiersin.orgresearchgate.net The identification of these candidate cargo proteins provides a valuable resource for future studies aimed at understanding the specific roles of the exocyst in these diverse processes. frontiersin.org
Genetic Screens and Mutant Characterization
The tunable and reversible nature of ES2 makes it an ideal tool for chemical genetic screens, which can overcome issues of lethality and genetic redundancy often encountered in traditional genetic screens of essential genes like those encoding exocyst subunits. nih.govnih.gov
A large-scale, hypersensitive chemical genetic screen was conducted in Arabidopsis to identify mutants that are more sensitive to the effects of ES2. nih.govnih.gov This screen led to the identification of 70 ES2-hypersensitive (es2s) mutants. nih.govnih.gov By mapping the mutations in these es2s lines, researchers can identify new genetic components that interact with or modulate the exocyst pathway.
Through a whole-genome sequencing-based mapping strategy, 14 non-allelic es2s mutants have been mapped. nih.govnih.gov To confirm the causal mutations, researchers have tested alternative alleles, such as T-DNA insertion lines, for hypersensitivity to ES2. nih.govnih.gov This approach has successfully identified T-DNA insertion alleles for genes such as DCP5, VAS1/ISS1, ArgJ, and MEF11 as being hypersensitive to ES2-mediated root growth inhibition. nih.govnih.gov These findings provide a rich genetic resource for further investigation into the regulation of exocytosis.
Furthermore, studies have shown that known mutants related to exocytosis, such as scd1, scd2, and nerd1, exhibit a hypersensitive response to ES2. nih.gov This synergistic effect between ES2 and exocytosis-related mutations validates the chemical genetics approach and reinforces the role of these genes in the exocyst pathway.
Biochemical Assays for Protein-Compound Interaction
Several biochemical assays have been employed to confirm the direct interaction between this compound and its target, EXO70, and to characterize the binding affinity.
Drug Affinity Responsive Target Stability (DARTS) is a technique that relies on the principle that a small molecule binding to a protein can protect it from proteolytic degradation. google.comnih.govoup.comnsf.gov In DARTS assays, total cell protein extracts or purified recombinant proteins are incubated with ES2 and then subjected to digestion by a protease like pronase. google.comnih.gov The results have shown that ES2 protects the EXO70A1 subunit from degradation, while control proteins like actin are not protected. google.com This provides strong evidence for a direct and specific interaction between ES2 and EXO70A1. google.comnih.gov
Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) is another powerful method used to study ligand-protein interactions in solution. google.comichorlifesciences.com This technique detects the transfer of saturation from a protein to a binding ligand. ichorlifesciences.com STD-NMR experiments performed with purified EXO70A1 protein and ES2 have demonstrated a clear interaction. google.comresearchgate.netresearchgate.net By titrating the protein with different concentrations of ES2, the dissociation constant (Kd) of the interaction can be determined. google.comresearchgate.net The Kd for the interaction between EXO70A1 and ES2 was calculated to be approximately 400 ± 170 μM using this method. researchgate.net
Table 2: Biochemical Assays Confirming this compound and EXO70 Interaction
| Assay | Principle | Key Finding with this compound | Reference |
|---|---|---|---|
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from protease degradation. | ES2 specifically protects EXO70A1 from pronase digestion. | google.comnih.gov |
| Saturation Transfer Difference NMR (STD-NMR) | Detects saturation transfer from a protein to a small molecule upon binding. | Confirmed direct interaction between ES2 and EXO70A1, allowing for the calculation of the dissociation constant (Kd). | google.comresearchgate.netresearchgate.net |
Future Research Directions and Unexplored Avenues for Endosidin 2
Deeper Characterization of Exocyst Complex-Mediated Processes
The exocyst is an octameric protein complex essential for tethering secretory vesicles to the plasma membrane before SNARE-mediated fusion. nih.govfrontiersin.org ES2's specific inhibition of the EXO70 subunit provides a unique opportunity to meticulously dissect the roles of this complex in various cellular functions. nih.govgoogle.com
Identification of Novel Cargo Proteins of the Exocyst Complex
While some cargo proteins transported via the exocyst pathway are known, such as the PIN auxin transporters and the brassinosteroid receptor in plants, a comprehensive inventory is still lacking. frontiersin.org A significant future direction involves using ES2 in conjunction with quantitative proteomic analyses to identify a broader range of plasma membrane proteins whose delivery is dependent on the exocyst complex. frontiersin.org By treating cells with ES2 and analyzing the subsequent changes in the plasma membrane proteome, researchers can uncover novel cargo proteins. frontiersin.org This approach has already shown that the plant exocyst complex mediates the transport of a diverse set of proteins involved in cell growth, cell wall biosynthesis, hormone signaling, and stress responses. frontiersin.org Further studies could focus on specific cell types or developmental stages to identify context-dependent cargo.
Elucidation of Exocyst Complex Interactions with SNAREs and Other Trafficking Components
The interplay between the exocyst complex and the SNARE machinery is crucial for the final fusion of vesicles with the plasma membrane. frontiersin.org The exocyst is thought to bridge the SNAREs on the vesicle and target membranes. frontiersin.org Future research should investigate how ES2-mediated inhibition of EXO70 affects the assembly and function of the SNARE complex. It remains to be determined whether ES2 directly disrupts the physical interaction between exocyst subunits and SNARE proteins or if it indirectly affects their localization and function. frontiersin.org Advanced imaging techniques and biochemical assays could be employed to visualize and quantify these interactions in the presence and absence of ES2, providing a more detailed understanding of the terminal steps of exocytosis.
Comparative Analysis of Endosidin 2 Effects Across Diverse Eukaryotic Lineages
ES2 has been shown to be active in both plant and mammalian cells, highlighting the conserved nature of the exocyst complex across different kingdoms. nih.govgoogle.com This cross-reactivity presents a valuable opportunity for comparative studies. Investigating the effects of ES2 in a wide range of eukaryotic organisms, from yeast to mosses to various animal cell lines, could reveal both conserved and divergent aspects of exocyst function. researchgate.netpnas.org For instance, studies have already shown that ES2 can inhibit polarized growth in the moss Physcomitrium patens and affect trafficking in the unicellular charophyte Penium margaritaceum. researchgate.netoup.com Such comparative analyses can provide insights into the evolution of membrane trafficking pathways and the specific adaptations of the exocyst complex in different organisms.
Rational Design of Next-Generation this compound Analogs for Enhanced Specificity or Potency
The discovery of ES2 has opened the door for the development of more refined chemical probes. google.comresearchgate.net Structure-activity relationship (SAR) studies have already identified analogs of ES2 with altered activity. google.comresearchgate.net For example, ES2-14, an analog with a minor structural modification, exhibits greater potency in inhibiting plant and fungal growth compared to the parent compound. nih.govnih.gov Interestingly, ES2-14 did not show the same effects on mammalian cells, suggesting that subtle changes to the ES2 scaffold can alter its specificity. nih.govnih.gov Future efforts in rational drug design could focus on creating a new generation of ES2 analogs with enhanced specificity for particular EXO70 isoforms or increased potency, allowing for more precise manipulation of exocyst-mediated processes. nih.govresearchgate.net This could lead to the development of highly selective tools for research and potentially for therapeutic applications. researchgate.netresearchgate.net
Application of this compound to Dissect Specific Intracellular Trafficking Itineraries
ES2's ability to perturb specific trafficking pathways makes it a powerful tool for dissecting complex intracellular transport routes. medchemexpress.comnih.gov Studies have shown that ES2 not only inhibits exocytosis but also enhances the trafficking of some plasma membrane proteins, like PIN2, to the vacuole for degradation. medchemexpress.comnih.gov This suggests a complex interplay between exocytosis, endocytosis, and vacuolar trafficking. By observing the rerouting of various cargo proteins in response to ES2 treatment, researchers can map out specific trafficking itineraries. nih.govresearchgate.net For example, ES2 has been used to show that it affects the trafficking of PIN2, PIN3, and PIN4, but not SYT1, indicating a degree of selectivity in its effects. nih.govplos.org Combining ES2 treatment with advanced live-cell imaging techniques and genetically encoded fluorescent reporters will be instrumental in untangling these intricate pathways.
Exploration of this compound's Utility in Non-Clinical Biotechnological Applications (e.g., modifying secretion)
Beyond its role as a research tool, ES2 and its future analogs hold promise for various biotechnological applications. google.com The ability to modulate secretion could be harnessed in several ways. In industrial biotechnology, for instance, ES2 could be used to enhance or inhibit the secretion of specific proteins or metabolites from microbial or plant cell cultures, thereby optimizing production processes. In agriculture, manipulating secretion could potentially enhance plant defense mechanisms against pathogens. nih.gov For example, an analog of ES2, ES2-14, has been shown to be effective against fungal pathogens like Botrytis cinerea and Magnaporthe oryzae. nih.govresearchgate.net Further research in this area could lead to the development of novel strategies for crop protection and improvement.
Q & A
Q. What is the primary molecular target of Endosidin 2, and how does its inhibition affect intracellular trafficking?
this compound (ES2) specifically targets the EXO70 subunit of the exocyst complex, with a binding affinity (Kd) of 253 μM for EXO70A1 in Arabidopsis. By disrupting exocyst-mediated vesicle tethering, ES2 inhibits secretory pathways, redirects proteins (e.g., PIN2) to vacuolar degradation, and perturbs endocytic recycling. Methodologically, researchers can validate this mechanism using EXO70 knockout mutants, co-immunoprecipitation assays, or fluorescence recovery after photobleaching (FRAP) to monitor trafficking disruptions .
Q. Which experimental models are commonly used to study this compound’s effects on vesicular trafficking?
The primary model system is Arabidopsis thaliana root epidermal cells, particularly using transgenic lines expressing fluorescently tagged proteins (e.g., PIN2-Dendra2, SYT1-Dendra2). Confocal microscopy with photoconversion techniques (e.g., tracking red/green fluorescence ratios) is standard for real-time visualization of protein trafficking. FM4-64 dye is often co-applied to label endocytic compartments .
Q. What are the standard concentrations and treatment durations for this compound in plant cell experiments?
ES2 is typically applied at 50–100 μM for 1–3 hours in Arabidopsis root assays. Dose-response curves should be generated to confirm phenotype specificity, as prolonged exposure (>3 hours) may induce irreversible Golgi disruption. Recovery experiments (e.g., washing ES2 and monitoring PIN2 re-localization) require shorter pulses (1–2 hours) .
Advanced Research Questions
Q. How can researchers reconcile contradictory observations of this compound’s specificity toward certain proteins (e.g., affecting PIN2 but not SYT1)?
Differential effects arise from protein-specific trafficking pathways. For example, SYT1 (a synaptotagmin-like protein) is insensitive to ES2 because its trafficking bypasses exocyst-dependent routes. To validate specificity, use SYT1 as a negative control in parallel with PIN2/PIN3/PIN4 assays. Co-localization studies with exocyst markers (e.g., EXO70A1-GFP) can further distinguish exocyst-dependent vs. independent pathways .
Q. What methodological approaches are recommended for quantifying this compound-induced changes in protein trafficking dynamics?
- Fluorescence intensity normalization : Measure PM (plasma membrane) signal intensity pre- and post-ES2 treatment, normalizing to baseline values .
- Photoconversion : Track old (red) vs. newly synthesized (green) protein pools using Dendra2 tags. This reveals ES2’s dual role in accelerating endocytosis and blocking secretory recovery .
- Statistical analysis : Apply two-way ANOVA to assess time- and concentration-dependent effects, with n ≥ 15 replicates for robustness .
Q. How does this compound alter Golgi apparatus ultrastructure, and what imaging techniques best capture these changes?
ES2 induces Golgi stacking abnormalities, including cup-shaped cisternae, vesicle clustering, and multivesicular body formation. Transmission electron microscopy (TEM) at 0.5 μm resolution is critical for ultrastructural analysis. Quantify morphological anomalies (e.g., cisternal curvature, vesicle density) using morphometric software, comparing treated vs. untreated samples .
Q. What experimental designs are effective for analyzing time-dependent effects of this compound on membrane protein recycling?
- Pulse-chase assays : Apply ES2 for 1–2 hours, wash out, and monitor protein re-localization over 24–48 hours. Use cycloheximide (CHX) to block new protein synthesis and isolate recycling dynamics .
- Longitudinal imaging : Capture time-lapse confocal images at 30-minute intervals to track PIN2 aggregation into ES2-induced compartments (ES2As) and subsequent vacuolar delivery .
Q. How should researchers design co-treatment studies with this compound and other trafficking inhibitors (e.g., Brefeldin A) to dissect distinct vesicular pathways?
Co-apply ES2 (50 μM) with Brefeldin A (BFA, 2 μM) to differentiate exocyst-mediated (ES2-sensitive) and COPI/Arf1-dependent (BFA-sensitive) trafficking. Use dual fluorescent markers (e.g., PIN2-Dendra2 and FM4-64) to compare aggregation patterns. Note that ES2 and BFA synergistically disrupt Golgi-to-PM trafficking but differ in their effects on endosomal compartments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
